3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[32It is primarily used in combination with penicillin-group antibiotics to overcome antibiotic resistance in bacteria that produce β-lactamase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clavulanic acid is typically produced through the fermentation of the bacterium Streptomyces clavuligerus. The industrial production involves cultivating this bacterium in a nutrient-rich medium, followed by extraction and purification of the compound .
Industrial Production Methods
The industrial production of clavulanic acid involves large-scale fermentation processes. The bacterium Streptomyces clavuligerus is grown in bioreactors under controlled conditions to maximize yield. After fermentation, the compound is extracted using solvent extraction techniques and purified through crystallization .
Chemical Reactions Analysis
Types of Reactions
Clavulanic acid undergoes several types of chemical reactions, including:
Hydrolysis: Clavulanic acid can be hydrolyzed in aqueous solutions, especially under alkaline conditions.
Aminolysis: It reacts with amines to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically conducted in aqueous solutions with varying pH levels.
Aminolysis: Involves the use of amines such as 2-amino-2-methylpropane-1,3-diol.
Major Products Formed
Hydrolysis: Leads to the formation of degradation products.
Aminolysis: Produces amine derivatives of clavulanic acid.
Scientific Research Applications
Clavulanic acid has a wide range of applications in scientific research:
Mechanism of Action
Clavulanic acid exerts its effects by inhibiting β-lactamase enzymes produced by bacteria. It binds irreversibly to the active site of the enzyme, preventing it from breaking down β-lactam antibiotics. This allows the antibiotics to remain effective against β-lactamase-producing bacteria .
Comparison with Similar Compounds
Similar Compounds
6-Aminopenicillanic acid: A core structure in penicillin antibiotics.
Meticillin: A β-lactam antibiotic resistant to β-lactamase but not commonly used due to the emergence of resistant strains.
Uniqueness
Clavulanic acid is unique in its ability to inhibit a wide range of β-lactamase enzymes, making it an essential component in combination therapies with β-lactam antibiotics .
Properties
IUPAC Name |
3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1,6-7,10H,2-3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZVJAQRINQKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860724 |
Source
|
Record name | 3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58001-44-8 |
Source
|
Record name | Clavulanic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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